molecular formula C31H33N3OS2 B15350429 4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-

4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-

Cat. No.: B15350429
M. Wt: 527.7 g/mol
InChI Key: GYTYGDPOBZAIAI-VRNZAQLISA-N
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Description

4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is a complex organic compound that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- typically involves multi-step organic reactions. Key steps might include:

  • Formation of Imidazolidinone Core: Typically achieved through the reaction of appropriate amines with carbonyl compounds under specific conditions, such as acidic or basic catalysis.

  • Introduction of Ethylnaphtho-thiazol Moiety: Utilizing naphtho-thiazole derivatives under controlled temperature and solvent conditions to attach the thiazole ring.

  • Heptyl and Phenyl Group Integration: Sequential addition reactions, possibly involving Grignard reagents or other nucleophilic attack methods.

Industrial Production Methods

Industrial synthesis would likely involve optimized versions of these steps with a focus on scalability, purity, and cost-effectiveness. This could include batch processing or continuous flow synthesis techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can be oxidized under controlled conditions, often using agents like hydrogen peroxide or organic peroxides, leading to oxygenated derivatives.

  • Reduction: Reduction reactions, possibly with reagents like lithium aluminum hydride, can alter specific functional groups, providing different derivative products.

  • Substitution: Various substitution reactions can occur at different positions in the molecule, using halogens or other electrophiles/nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, organic peroxides.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Often, metal-based catalysts such as palladium or platinum are employed to facilitate these reactions.

Major Products Formed

Scientific Research Applications

4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is investigated for its potential in multiple fields:

  • Chemistry: As a building block in the synthesis of more complex organic molecules.

  • Biology: Potential roles in inhibiting specific enzymes or pathways in biological systems.

  • Medicine: Research into its possible therapeutic applications, including anticancer and antimicrobial properties.

  • Industry: Uses in creating novel materials with unique chemical properties, possibly in the realm of polymers or coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context:

  • Molecular Targets: Could include specific enzymes, receptors, or cellular pathways.

  • Pathways Involved: Interaction with molecular pathways could lead to inhibition or activation, resulting in therapeutic or industrially beneficial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Imidazolidinone Derivatives: Other derivatives can provide a comparison basis, showing variations in their chemical and physical properties.

  • Naphtho-thiazole Compounds: Similar compounds with variations in the substituents can help highlight the unique properties of the target molecule.

Highlighting Uniqueness

  • Structure: The unique combination of functional groups in 4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- provides distinct reactivity and application potential.

  • Reactivity: Its ability to undergo diverse chemical reactions makes it a versatile compound for research and application development.

Properties

Molecular Formula

C31H33N3OS2

Molecular Weight

527.7 g/mol

IUPAC Name

(5E)-5-[(2E)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C31H33N3OS2/c1-3-5-6-7-13-22-33-30(35)26(34(31(33)36)24-15-9-8-10-16-24)19-21-28-32(4-2)29-25-17-12-11-14-23(25)18-20-27(29)37-28/h8-12,14-21H,3-7,13,22H2,1-2H3/b26-19+,28-21+

InChI Key

GYTYGDPOBZAIAI-VRNZAQLISA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C\C=C\2/N(C3=C(S2)C=CC4=CC=CC=C43)CC)/N(C1=S)C5=CC=CC=C5

Canonical SMILES

CCCCCCCN1C(=O)C(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CC)N(C1=S)C5=CC=CC=C5

Origin of Product

United States

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